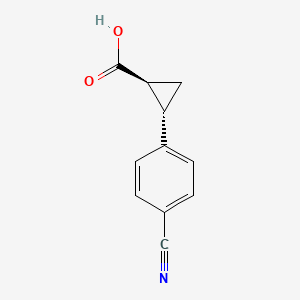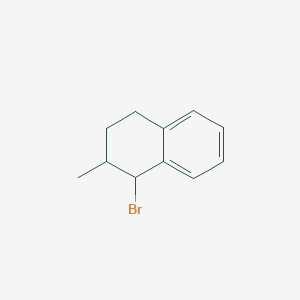
6-Bromo-7-methoxy-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-methoxy-2-methylquinoline is a quinoline derivative, characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 7th position, and a methyl group at the 2nd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-methoxy-2-methylquinoline can be achieved through various methods. One common approach involves the bromination of 7-methoxy-2-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature and reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-methoxy-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include azidoquinolines, thioquinolines, and alkoxyquinolines.
Oxidation Reactions: Quinoline N-oxides.
Reduction Reactions: Dihydroquinolines.
Scientific Research Applications
6-Bromo-7-methoxy-2-methylquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-7-methoxy-2-methylquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The bromine and methoxy groups enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways . The compound may also interfere with DNA replication and protein synthesis, contributing to its anticancer and antimicrobial properties .
Comparison with Similar Compounds
7-Methoxy-2-methylquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-2-methylquinoline: Lacks the methoxy group, affecting its solubility and binding properties.
6-Bromo-7-methoxyquinoline: Lacks the methyl group, influencing its steric interactions and overall activity.
Uniqueness: 6-Bromo-7-methoxy-2-methylquinoline is unique due to the combined presence of bromine, methoxy, and methyl groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
6-bromo-7-methoxy-2-methylquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-7-3-4-8-5-9(12)11(14-2)6-10(8)13-7/h3-6H,1-2H3 |
InChI Key |
OBSATYMYQWXUPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B11755842.png)

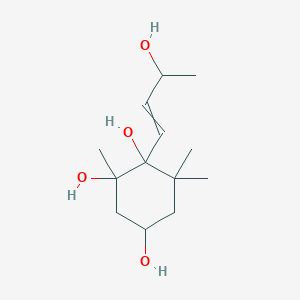
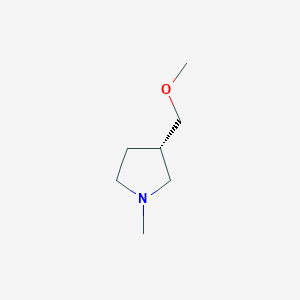
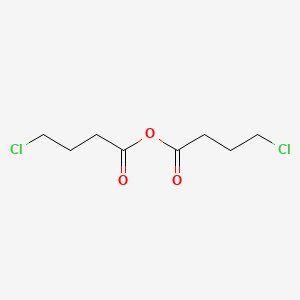

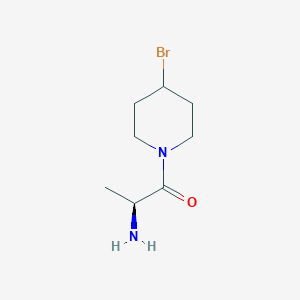
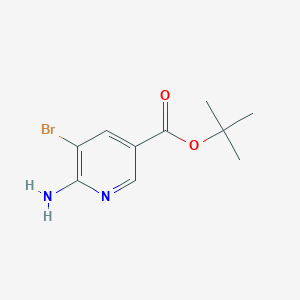
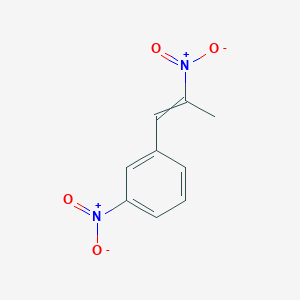
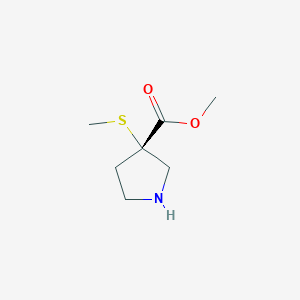
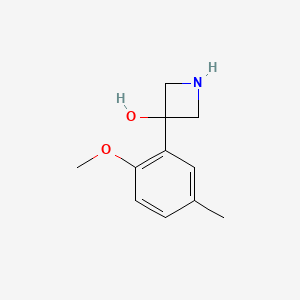
![[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B11755930.png)
